![molecular formula C11H11NO B1415078 1-(7-Methyl-1h-indol-3-yl)ethanone CAS No. 278180-95-3](/img/structure/B1415078.png)
1-(7-Methyl-1h-indol-3-yl)ethanone
Overview
Description
“1-(7-Methyl-1h-indol-3-yl)ethanone” is a chemical compound with the molecular formula C11H11NO . It is also known as “1-(1-METHYL-1H-INDOL-3-YL)-1-ETHANONE” in English .
Synthesis Analysis
The synthesis of similar compounds has been optimized using microwave irradiation, altering the base, solvent, and reaction time . This method provides rapid entry to a range of indoxyl derivatives in good yield .Molecular Structure Analysis
The molecular structure of “1-(7-Methyl-1h-indol-3-yl)ethanone” can be represented by the IUPAC Standard InChI: InChI=1S/C10H9NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-6,11H,1H3 . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(7-Methyl-1h-indol-3-yl)ethanone” include a molecular weight of 173.21 . The compound is a solid at room temperature .Scientific Research Applications
Tubulin Polymerization Inhibition
Compounds derived from 1-(7-Methyl-1h-indol-3-yl)ethanone have been studied for their ability to inhibit tubulin polymerization, which is a promising approach in cancer therapy. For instance, certain derivatives have shown to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization in a manner similar to colchicine, suggesting potential as agents for developing tubulin polymerization inhibitors .
Cytotoxic Activities
Derivatives of this compound have demonstrated dose-dependent cytotoxic activities on MCF-7 cancer cells according to the MTT assay. This indicates their potential use in cancer treatment by targeting specific cancer cell lines .
Anti-HIV Activity
Indole derivatives, including those related to 1-(7-Methyl-1h-indol-3-yl)ethanone, have been reported to possess anti-HIV properties. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been performed to evaluate their effectiveness against HIV-1 .
Antitubercular Activity
Compounds derived from indole and pyridine, including those related to the compound , have been prepared and investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis, showing potential as antitubercular agents .
Antibacterial and Antifungal Activities
A series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives have been evaluated for their preliminary in vitro antibacterial and antifungal activities. These studies are crucial for developing new treatments against bacterial and fungal infections .
Mechanism of Action
Target of Action
Similar indole derivatives have been reported to interact with various cellular targets, including tubulin and bacterial cells .
Mode of Action
A related compound was found to inhibit the polymerization of tubulin, leading to cell cycle arrest in the g2/m phase
Biochemical Pathways
Given the potential interaction with tubulin, it could be inferred that the compound may affect cell division and growth pathways .
Result of Action
A related compound was found to induce cell apoptosis in a dose-dependent manner , suggesting that 1-(7-Methyl-1h-indol-3-yl)ethanone might have similar effects.
properties
IUPAC Name |
1-(7-methyl-1H-indol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-9-10(8(2)13)6-12-11(7)9/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRVPYJAWOKMGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652079 | |
Record name | 1-(7-Methyl-1H-indol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Methyl-1h-indol-3-yl)ethanone | |
CAS RN |
278180-95-3 | |
Record name | 1-(7-Methyl-1H-indol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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